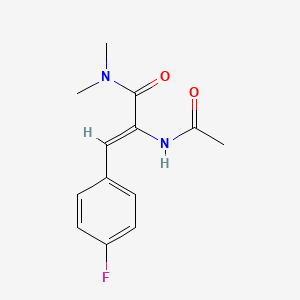
2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide
Vue d'ensemble
Description
2-(Acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide, also known as AFDA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family, which is commonly used in various fields, including biotechnology, pharmaceuticals, and materials science. AFDA has unique properties that make it an attractive candidate for research, including its ability to selectively bind to certain proteins and its potential as a drug delivery agent.
Mécanisme D'action
The mechanism of action of 2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide is not fully understood, but it is believed to involve the selective binding of this compound to certain proteins or receptors. This binding can lead to changes in the conformation or activity of these proteins, which can have downstream effects on cellular signaling pathways. This compound has been shown to interact with a variety of proteins, including beta-amyloid, tubulin, and histone deacetylases, among others.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein or receptor. For example, this compound has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell differentiation. In addition, this compound has been shown to inhibit the growth of cancer cells by disrupting microtubule dynamics.
Avantages Et Limitations Des Expériences En Laboratoire
2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. This compound can also be modified to include functional groups that allow for targeted binding to specific proteins or tissues. However, there are also limitations to the use of this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays. In addition, this compound can be difficult to solubilize in aqueous solutions, which can limit its bioavailability.
Orientations Futures
There are several future directions for research on 2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide. One area of interest is in the development of new drugs based on the structure of this compound. By modifying the structure of this compound, researchers can create compounds that specifically target certain proteins or receptors, potentially leading to the development of new therapeutic agents. Another area of interest is in the development of new drug delivery systems based on this compound. By modifying the structure of this compound, researchers can create carriers that are specifically designed to deliver drugs to certain tissues or cells. Finally, there is a need for further research on the mechanism of action of this compound, which will help to better understand its potential applications in scientific research.
Applications De Recherche Scientifique
2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide has been widely studied for its potential applications in scientific research. One of the most promising areas is in the field of drug discovery, where this compound can be used as a scaffold for the design of new drugs. This compound has been shown to selectively bind to certain proteins, such as beta-amyloid, which is involved in the development of Alzheimer's disease. By modifying the structure of this compound, researchers can create compounds that specifically target these proteins, potentially leading to the development of new therapeutic agents.
This compound also has potential applications in drug delivery, where it can be used as a carrier for drugs that are otherwise difficult to deliver to their targets. This compound can be modified to include functional groups that allow it to bind to specific receptors or tissues, allowing for targeted delivery of drugs. This can improve the efficacy and reduce the side effects of many drugs.
Propriétés
IUPAC Name |
(Z)-2-acetamido-3-(4-fluorophenyl)-N,N-dimethylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9(17)15-12(13(18)16(2)3)8-10-4-6-11(14)7-5-10/h4-8H,1-3H3,(H,15,17)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHBUWYIWSMBK-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(cyclohexylmethyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B3930834.png)
![4-chloro-N-[({2-[(2-chloro-4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3930842.png)
![ethyl 6-(5-{[(2-hydroxyethyl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B3930847.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3930855.png)
![ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B3930859.png)
![2-chloro-N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B3930861.png)

![10-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930872.png)

![5-[(2-methoxyphenyl)amino]-5-oxo-2-propylpentanoic acid](/img/structure/B3930901.png)
![7-benzoyl-3,3-dimethyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930907.png)
![2-[(2-chlorobenzyl)thio]-N-[(5-isopropylisoxazol-3-yl)methyl]acetamide](/img/structure/B3930908.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B3930921.png)
![N-(3-pyridinylmethyl)-4-[4-({[1-(2-pyrimidinyl)-3-piperidinyl]methyl}amino)-1-piperidinyl]benzamide](/img/structure/B3930923.png)